![molecular formula C18H22N2O B5299494 N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5299494.png)
N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound with the molecular formula C18H22N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-propylbenzoyl chloride with N-ethyl-N-(pyridin-4-ylmethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on ROCK1, which is involved in various cellular processes.
Medicine: Potential therapeutic agent for cardiovascular diseases, cancer, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of ROCK1. ROCK1 is a serine/threonine kinase that regulates various cellular functions, including smooth muscle contraction, cell migration, and apoptosis. By inhibiting ROCK1, N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide can modulate these cellular processes, making it a potential therapeutic agent for diseases associated with ROCK1 hyperactivity .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-(pyridin-4-yl)benzamide
- N-propyl-4-(pyridin-4-yl)benzamide
- N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for ROCK1 compared to similar compounds. This unique structure contributes to its potential as a more effective therapeutic agent .
Properties
IUPAC Name |
N-ethyl-4-propyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-5-15-6-8-17(9-7-15)18(21)20(4-2)14-16-10-12-19-13-11-16/h6-13H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVDPHUSVSXFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N(CC)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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